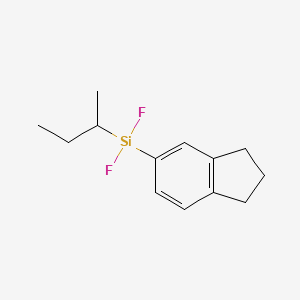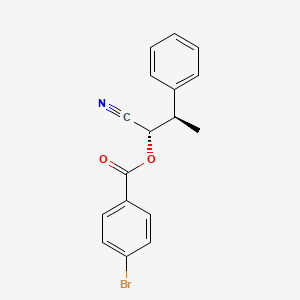
8-Aminoaceanthrylene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Aminoaceanthrylene-1,2-dione is an organic compound with the molecular formula C₁₆H₉NO₂ It is a derivative of acenaphthenequinone, featuring an amino group at the 8th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminoaceanthrylene-1,2-dione typically involves the reaction of acenaphthenequinone with an appropriate amine. One common method is the Hantzsch-type reaction, which involves the condensation of acenaphthenequinone with ammonium acetate or primary amines in the presence of catalysts such as potassium dihydrogen phosphate (KH₂PO₄) in aqueous ethanol . This method is favored for its simplicity, efficiency, and eco-friendliness.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts like Zn(OAc)₂·2H₂O, CeCl₃·7H₂O, and polyphosphoric acid are often employed to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 8-Aminoaceanthrylene-1,2-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are employed under acidic or basic conditions
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted acenaphthene derivatives
Aplicaciones Científicas De Investigación
8-Aminoaceanthrylene-1,2-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 8-Aminoaceanthrylene-1,2-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: It interacts with proteins and nucleic acids, influencing cellular processes.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, apoptosis, and cell proliferation
Comparación Con Compuestos Similares
Acenaphthenequinone: A precursor to 8-Aminoaceanthrylene-1,2-dione, used in similar synthetic applications.
Spiroacenaphthylene Compounds: These compounds share structural similarities and exhibit comparable biological activities.
Acridine-1,8-dione Derivatives: Known for their wide range of applications in medicinal chemistry and materials science.
Uniqueness: this compound stands out due to its specific amino substitution, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .
Propiedades
Número CAS |
646058-62-0 |
|---|---|
Fórmula molecular |
C16H9NO2 |
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
8-aminoaceanthrylene-1,2-dione |
InChI |
InChI=1S/C16H9NO2/c17-10-4-5-11-9(7-10)6-8-2-1-3-12-13(8)14(11)16(19)15(12)18/h1-7H,17H2 |
Clave InChI |
FBIOJGPEQXZUOE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC3=C(C=CC(=C3)N)C4=C2C(=C1)C(=O)C4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Indazole-3-carboxylic acid, 1-([1,1'-biphenyl]-4-ylmethyl)-](/img/structure/B12602197.png)
![Thieno[2,3-b]pyridine-5-carbonitrile, 4,6-diamino-3-phenyl-](/img/structure/B12602205.png)
![1,2-Dibromo-4,5-bis({6-[2-(2-methoxyethoxy)ethoxy]hexyl}oxy)benzene](/img/structure/B12602209.png)
![7-[Bis(4-methylphenyl)amino]-9,9-dimethyl-9H-fluoren-2-OL](/img/structure/B12602220.png)
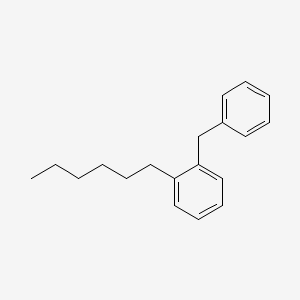
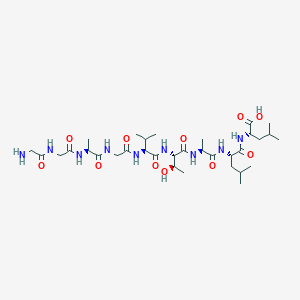
![9-Ethyl-3-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]carbazole](/img/structure/B12602234.png)
![2H-Benzo[a]quinolizin-2-one, 6,7-dihydro-1,3,4-trimethyl-](/img/structure/B12602241.png)
![3-[(1-Ethoxyethyl)sulfanyl]propan-1-OL](/img/structure/B12602247.png)
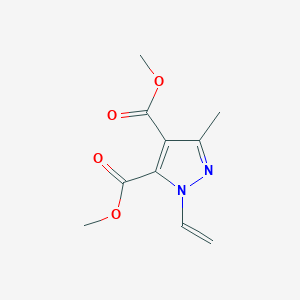
![N-[2-(1-Benzofuran-2-yl)pyridin-3-yl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12602257.png)
